molecular formula C10H20N2O7 B608611 L-Lysine (S)-maleate CAS No. 71555-10-7

L-Lysine (S)-maleate

Cat. No. B608611
CAS RN: 71555-10-7
M. Wt: 280.27
InChI Key: NWZSZGALRFJKBT-KNIFDHDWSA-N
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Description

L-Lysine (S)-maleate is a compound formed by the combination of L-lysine , an essential amino acid, with maleic acid . It belongs to the class of organic salts and is commonly used in pharmaceutical formulations.



Synthesis Analysis

The synthesis of L-Lysine (S)-maleate involves the reaction between L-lysine and maleic acid . The maleic acid donates its carboxylic acid group, resulting in the formation of the maleate salt. This process typically occurs under controlled conditions in a laboratory or industrial setting.



Molecular Structure Analysis

The molecular structure of L-Lysine (S)-maleate consists of the L-lysine amino acid moiety linked to the maleate group. The maleate group contributes to the overall stability and solubility of the compound.



Chemical Reactions Analysis

L-Lysine (S)-maleate can participate in various chemical reactions. For instance, it may undergo hydrolysis, where the maleate group dissociates from the lysine backbone. Additionally, it can form complexes with metal ions or react with other functional groups in organic synthesis.



Physical And Chemical Properties Analysis


  • Solubility : L-Lysine (S)-maleate is typically soluble in water due to the presence of the maleate group.

  • Melting Point : The compound’s melting point varies based on its crystalline form.

  • pH : In solution, it contributes to the pH balance.


Scientific Research Applications

1. Crystal Structure Studies

L-Lysine (S)-maleate has been studied for its crystal structure, particularly in complexes with maleic acid. Research shows that L-lysine in these complexes can adopt different conformations, which are significant in amino acid aggregation. These studies enhance the understanding of molecular interactions and conformations in crystal structures, which is important in fields like material science and drug design (Pratap, Ravishankar, & Vijayan, 2000).

2. Amino Acid Transport and Membrane Permeability

Studies involving sodium maleate have provided insights into membrane permeability and transport defects in conditions like Fanconi syndrome. These investigations offer a better understanding of amino acid transport mechanisms in the kidney, with implications for understanding and treating renal diseases and disorders (Bergeron, Dubord, Hausser, & Schwab, 1976).

3. Role in Enzyme Inhibitor Studies

L-Lysine maleate analogues have been used in studies to understand the pharmacokinetics and dynamics of enzyme inhibitors. This kind of research is crucial in drug development, especially for drugs targeting the renin-angiotensin system (Biollaz et al., 1982).

4. Toxicological Research

Research on L-lysine (S)-maleate and its derivatives also extends to toxicology. Studies in this area contribute to understanding the safety and biological impact of amino acids and their salts, which is essential in both human and veterinary medicine (Goethals, Krack, Deboyser, & Roberfroid, 1983).

5. Lysine Production and Bioavailability

L-lysine production, particularly in the context of food and animal feed, is another significant area of research. Understanding the efficient production and bioavailability of lysine can contribute to nutritional science and food technology (Félix et al., 2019).

6. Amino Acid Supplementation Studies

L-lysine (S)-maleate's role in dietary supplementation has been explored, particularly in relation to its impact on stress and anxiety in economically weak communities. Such studies are important for understanding the link between nutrition and mental health (Smriga et al., 2004).

7. Interaction with Other Nutrients

Research on L-lysine and its interaction with other nutrients, such as minerals, provides insights into nutrient-nutrient interactions and their impact on health. This is crucial for developing dietary guidelines and supplements (Bertinato et al., 2016).

Safety And Hazards

L-Lysine (S)-maleate is generally considered safe when used in appropriate doses. However, like any compound, it may have potential side effects or interactions. Consult relevant safety data sheets and regulatory guidelines for specific safety information.


Future Directions

Research on L-Lysine (S)-maleate should focus on:



  • Biological Activity : Investigate its effects on cellular processes, including potential therapeutic applications.

  • Formulation Optimization : Explore novel formulations for drug delivery or dietary supplements.

  • Toxicology Studies : Assess its safety profile comprehensively.




I have provided a comprehensive analysis of L-Lysine (S)-maleate based on existing knowledge. If you need further details or have specific questions, feel free to ask! 🌟🔬


properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2S)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.C4H6O5/c7-4-2-1-3-5(8)6(9)10;5-2(4(8)9)1-3(6)7/h5H,1-4,7-8H2,(H,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t5-;2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSZGALRFJKBT-KNIFDHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.C(C(C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N.C([C@@H](C(=O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992102
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Lysine (S)-maleate

CAS RN

71555-10-7
Record name L-Lysine, (2S)-2-hydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71555-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine malate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071555107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxybutanedioic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine (S)-maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LYSINE MALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUX2V74GAA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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